molecular formula C16H15FN6S B286967 3-(3-fluorophenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-fluorophenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286967
M. Wt: 342.4 g/mol
InChI Key: SUSBQLQQUCLIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-fluorophenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential for scientific research applications. This compound is a member of the triazolothiadiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It has also been found to increase the production of reactive oxygen species, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects
3-(3-fluorophenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-fluorophenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a treatment for various diseases. Additionally, it has been found to have low toxicity in animal models, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 3-(3-fluorophenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins it targets. This could lead to the development of more specific and effective therapeutic agents. Another direction is to test its efficacy in treating various diseases, such as cancer and bacterial infections, in clinical trials. Additionally, further research could be done to optimize the synthesis methods for this compound to increase its yield and purity.

Synthesis Methods

The synthesis of 3-(3-fluorophenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using various methods. One such method involves the reaction of 3-fluorobenzaldehyde with 5-amino-1-methyl-3-propyl-1H-pyrazole-4-carboxamide in the presence of sodium hydride, followed by reaction with 4-amino-5-mercapto-3-methyl-1,2,4-triazole and copper (II) sulfate pentahydrate. The product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

3-(3-fluorophenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential for use in scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been tested for its ability to inhibit the growth of cancer cells and has shown promising results. Additionally, it has been found to have potential as a treatment for bacterial infections.

properties

Molecular Formula

C16H15FN6S

Molecular Weight

342.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-(2-methyl-5-propylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H15FN6S/c1-3-5-12-9-13(22(2)20-12)15-21-23-14(18-19-16(23)24-15)10-6-4-7-11(17)8-10/h4,6-9H,3,5H2,1-2H3

InChI Key

SUSBQLQQUCLIIX-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F)C

Canonical SMILES

CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F)C

Origin of Product

United States

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